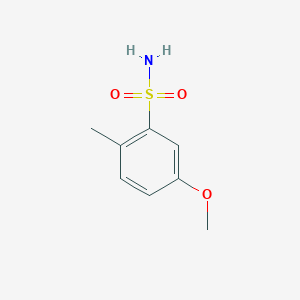

5-Methoxy-2-methylbenzene-1-sulfonamide

Description

Overview of Benzenesulfonamide (B165840) Scaffolds in Medicinal Chemistry

The benzenesulfonamide scaffold, characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂), is a cornerstone in drug discovery and development. This structural motif is found in a wide array of pharmaceuticals, demonstrating its versatility and importance. Historically, sulfonamides were first recognized for their antibacterial properties, leading to the development of sulfa drugs. Today, their applications have expanded dramatically, with benzenesulfonamide derivatives being utilized as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anti-inflammatory agents.

The therapeutic diversity of this scaffold stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. The sulfonamide group itself is a key player, often mimicking the structure of natural substrates to inhibit enzyme activity. Its capacity for modification on both the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a privileged structure in the design of new drugs.

Research Significance of Aromatic Sulfonamides with Methoxy (B1213986) and Methyl Substitutions

The addition of methoxy (-OCH₃) and methyl (-CH₃) groups to the aromatic ring of a benzenesulfonamide scaffold significantly influences its biological and chemical properties. These substitutions are not arbitrary; they are strategically employed by medicinal chemists to modulate a molecule's activity, selectivity, and metabolic stability.

The methoxy group, being an electron-donating group, can impact the electronic environment of the benzene ring, which in turn can alter the acidity of the sulfonamide proton and influence binding interactions with biological targets. preprints.org It plays a crucial role in many approved drugs by affecting ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. preprints.org Research has shown that the position of a methoxy substituent can be critical; for instance, in certain cyclic sulfonamides, a methoxy group positioned para to the sulfonyl group can inhibit reductive cleavage reactions, whereas a meta-positioned group allows the reaction to proceed efficiently. ijpsonline.comepo.org

The methyl group, a simple alkyl substituent, can also have profound effects. It can provide hydrophobic interactions within a receptor's binding pocket, enhancing potency. Furthermore, its placement can sterically guide the molecule's orientation, leading to improved selectivity for a specific biological target. The combination of both methoxy and methyl groups on the benzenesulfonamide ring creates a unique substitution pattern that is explored in the synthesis of complex molecules and potential therapeutic agents.

Contextualization of 5-Methoxy-2-methylbenzene-1-sulfonamide within the Sulfonamide Class

This compound is an aromatic sulfonamide that embodies the specific substitutions discussed. While extensive research focusing directly on this particular molecule is not abundant in public literature, its structural motifs are present in key intermediates used for the synthesis of significant pharmaceutical compounds.

A prominent example is the drug Tamsulosin, an antagonist at α-1 adrenoceptors used to treat benign prostatic hyperplasia. google.com The synthesis of Tamsulosin relies on a key chiral intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. google.com The core of this intermediate is a 2-methoxybenzenesulfonamide structure, highlighting the relevance of the substitution pattern found in this compound. The synthetic routes to these intermediates often begin with simple, substituted precursors like methoxybenzene (anisole), which undergo reactions such as Friedel-Crafts, chlorosulfonation, and amination to build the final sulfonamide structure.

Therefore, this compound is best contextualized as a valuable chemical building block. Its structure represents a key fragment in the design and synthesis of more complex, pharmacologically active molecules. Its utility lies in providing a pre-functionalized aromatic ring that can be further elaborated into drug candidates, making it a compound of interest for synthetic and medicinal chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6-3-4-7(12-2)5-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQUUZQXYILWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of the 5 Methoxy 2 Methylbenzene 1 Sulfonamide Scaffold

Functional Group Transformations on the Benzenesulfonamide (B165840) Core

The substituted benzene (B151609) ring of 5-Methoxy-2-methylbenzene-1-sulfonamide offers multiple sites for chemical modification, including the potential for oxidation of an amino precursor, reduction of the sulfonamide group, and nucleophilic substitution of the methoxy (B1213986) group.

Oxidation Reactions (e.g., of Amino Group to Nitroso or Nitro Derivatives)

While this compound itself does not possess an amino group for direct oxidation, its amino-substituted precursor, 4-amino-5-methoxy-2-methylbenzenesulfonamide, is a key intermediate for the synthesis of nitroso and nitro derivatives. The oxidation of aromatic amines is a well-established transformation that can be achieved using various oxidizing agents.

The conversion of the amino group to a nitroso (-NO) group can be accomplished using reagents such as nitrous acid. nih.gov Further oxidation to a nitro (-NO2) group can be achieved with stronger oxidizing agents. For instance, hydrogen peroxide in the presence of a catalyst, or ozone, can effectively oxidize nitroso compounds to their corresponding nitro derivatives. nih.govgoogle.com The reaction mechanism for amine oxidation often proceeds through a nitroso intermediate. mdpi.com

Table 1: Plausible Oxidation Reactions of 4-Amino-5-methoxy-2-methylbenzenesulfonamide

| Starting Material | Reagent(s) | Product |

| 4-Amino-5-methoxy-2-methylbenzenesulfonamide | NaNO2, HCl | 5-Methoxy-2-methyl-4-nitrosobenzene-1-sulfonamide |

| 5-Methoxy-2-methyl-4-nitrosobenzene-1-sulfonamide | H2O2, Catalyst | 5-Methoxy-2-methyl-4-nitrobenzene-1-sulfonamide |

| 5-Methoxy-2-methyl-4-nitrosobenzene-1-sulfonamide | O3 | 5-Methoxy-2-methyl-4-nitrobenzene-1-sulfonamide |

This table presents hypothetical reactions based on established chemical principles for analogous compounds.

Reduction Reactions (e.g., of Sulfonamide Group to Sulfinamide or Sulfide Derivatives)

The sulfonamide group is generally stable; however, under specific conditions, it can be reduced to lower oxidation states such as sulfinamides or sulfides. The direct reduction of sulfonamides to the corresponding sulfides is a challenging transformation. One reported method involves the treatment of benzenesulfonamides with hydrogen bromide in acetic acid to yield disulfides, which are precursors to sulfides. nih.gov More direct methods for the reduction of sulfoxides (an intermediate oxidation state between sulfonamide and sulfide) to sulfides are well-documented, employing reagents like oxalyl chloride/ethyl vinyl ether or Al-NiCl2·6H2O. mdpi.comresearchgate.net

The reduction of a sulfonamide to a sulfinamide represents a partial reduction. While direct methods are not abundant in the literature, the synthesis of chiral sulfinamides can be achieved from the reduction of sulfonyl chlorides in the presence of an amine. acs.org

Table 2: Potential Reduction Pathways for this compound

| Product Derivative | Potential Reagents | Comments |

| 5-Methoxy-2-methylbenzene-1-sulfinamide | PPh3 / I2 or similar phosphine-based reagents | Represents a partial reduction of the sulfonamide. |

| Bis(5-methoxy-2-methylphenyl) disulfide | HBr, Acetic Acid | Intermediate in the pathway to the sulfide. nih.gov |

| 5-Methoxy-2-methylthiophenol | Strong reducing agents (e.g., LiAlH4) following disulfide formation | Complete reduction to the corresponding thiol (sulfide precursor). |

This table outlines potential, rather than definitively reported, reduction strategies for the target compound.

Nucleophilic Substitution Reactions Involving the Methoxy Group

The methoxy group on the aromatic ring is an electron-donating group that activates the ring towards electrophilic substitution. libretexts.org Conversely, nucleophilic aromatic substitution (SNAr) on anisole (B1667542) derivatives is less common and typically requires strong activation by electron-withdrawing groups or the use of organometallic complexes. rsc.org However, recent studies have shown that the methoxy group can be displaced by nucleophiles under specific conditions, such as in concerted nucleophilic aromatic substitution reactions. nih.gov For instance, the use of a sodium hydride-lithium iodide composite has been shown to facilitate the intramolecular amination of methoxyarenes. nih.gov Such a strategy could potentially be adapted for the substitution of the methoxy group in this compound with various nucleophiles.

Synthesis of Novel N-Substituted Sulfonamide Derivatives

Modification of the sulfonamide nitrogen is a common strategy to modulate the biological and physical properties of sulfonamide-containing compounds.

Alkylation and Acylation of the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated by a base, allowing for subsequent N-alkylation or N-acylation.

N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides. These include the use of alkyl halides in the presence of a base such as potassium carbonate, or catalytic methods employing transition metals like copper or manganese. acs.orgionike.com For example, manganese-catalyzed N-alkylation of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol has been reported to give the N-benzylated product in high yield. acs.org A similar strategy could be applied to this compound.

N-Acylation: N-acylation of sulfonamides can be achieved using acylating agents such as acyl chlorides or N-acylbenzotriazoles in the presence of a base like sodium hydride. semanticscholar.org This reaction provides access to a wide range of N-acylsulfonamides, which are themselves an important class of compounds with diverse applications.

Table 3: General Conditions for N-Substitution of this compound

| Reaction Type | Reagents | General Conditions |

| N-Alkylation | Alkyl halide, K2CO3 | Heating in a suitable solvent (e.g., DMF). nih.gov |

| N-Alkylation (Catalytic) | Alcohol, Mn(I) or Cu(I) catalyst, Base | High temperature in an organic solvent. acs.orgionike.com |

| N-Acylation | Acyl chloride or N-acylbenzotriazole, NaH | Anhydrous conditions in a polar aprotic solvent (e.g., THF). semanticscholar.org |

Integration of Heterocyclic Moieties onto the Sulfonamide Scaffold

The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to introduce structural diversity and modulate pharmacological properties. The this compound scaffold can be functionalized to incorporate various heterocyclic systems.

One common approach involves the synthesis of a sulfonamide derivative that bears a reactive functional group, which can then be used to construct the heterocyclic ring. For example, a benzenesulfonamide containing a hydrazine (B178648) group can be cyclized with a diketone to form a pyrazole (B372694) ring. Alternatively, a benzenesulfonamide with an amino group can be a precursor for the synthesis of fused heterocyclic systems. nih.gov The synthesis of benzenesulfonamides bearing imidazole (B134444) moieties has also been reported as a strategy to target specific biological pathways. mdpi.com These general strategies could be adapted to the this compound framework to generate a library of novel heterocyclic derivatives.

Oxadiazole-Containing Sulfonamide Derivatives

The synthesis of 1,3,4-oxadiazole-containing sulfonamide derivatives from the this compound scaffold can be achieved through a multi-step process. A common strategy involves the initial conversion of a carboxylic acid to an acid hydrazide, which then undergoes cyclization to form the oxadiazole ring.

Initially, a suitable carboxylic acid is esterified and then reacted with hydrazine hydrate (B1144303) to produce the corresponding acid hydrazide. nih.gov This intermediate is crucial for the formation of the oxadiazole ring. Subsequently, the acid hydrazide can be reacted with 5-methoxy-2-methylbenzene-1-sulfonyl chloride under basic conditions to form an N-acylsulfonamide hydrazide. This intermediate can then be cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivative. nih.gov

An alternative approach involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclodesulfurization in the presence of a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to form the 2-amino-1,3,4-oxadiazole, which can then be N-sulfonylated with 5-methoxy-2-methylbenzene-1-sulfonyl chloride. luxembourg-bio.com

Research on similar oxadiazole-sulfonamide hybrids has indicated their potential as anti-inflammatory and anticancer agents. nih.gov The incorporation of the this compound moiety onto the oxadiazole ring is a strategy to explore novel structure-activity relationships.

| Derivative Class | Key Intermediates | General Synthetic Approach | Potential Biological Activity |

| 2,5-Disubstituted 1,3,4-Oxadiazole Sulfonamides | Acid hydrazides, 5-Methoxy-2-methylbenzene-1-sulfonyl chloride | Cyclodehydration of N-acylsulfonamide hydrazides | Anti-inflammatory, Anticancer |

Pyrazole- and Pyridazine-Containing Sulfonamide Derivatives

Pyrazole Derivatives:

The synthesis of pyrazole-sulfonamide derivatives can be accomplished by reacting a chalcone (B49325) precursor with a sulfonamide-containing hydrazine. To prepare the necessary chalcone, an appropriately substituted acetophenone (B1666503) is condensed with a substituted benzaldehyde (B42025) under basic conditions. The resulting α,β-unsaturated ketone can then be reacted with 4-hydrazinobenzenesulfonamide hydrochloride, which can be synthesized or commercially sourced and subsequently coupled to the this compound core. The cyclization reaction typically proceeds in a suitable solvent such as ethanol, often with a catalytic amount of acid, to yield the dihydropyrazole-sulfonamide derivative. nih.gov

These pyrazole-based sulfonamides have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, which are implicated in various disease states. nih.gov

| Derivative Class | Key Reactants | General Synthetic Approach | Potential Biological Activity |

| Pyrazole-Sulfonamides | Chalcones, Hydrazine-sulfonamide derivatives | Condensation and cyclization | Carbonic anhydrase inhibition |

Pyridazine (B1198779) Derivatives:

Pyridazine-containing sulfonamides can be synthesized through various routes. One common method involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative. For instance, a succinaldehyde (B1195056) or a related diketone can be condensed with a hydrazine bearing the this compound moiety to form the dihydropyridazine (B8628806) ring, which can be subsequently oxidized to the aromatic pyridazine. liberty.edu

Another approach involves the cycloaddition reaction of a substituted tetrazine with an alkene or alkyne, followed by further functionalization to introduce the sulfonamide group. The derivatization of the this compound scaffold with a pyridazine moiety can lead to novel compounds with potential applications in medicinal chemistry, building upon the known biological activities of pyridazine derivatives.

| Derivative Class | Key Reactants | General Synthetic Approach | Potential Biological Activity |

| Pyridazine-Sulfonamides | 1,4-Dicarbonyl compounds, Hydrazine-sulfonamide derivatives | Condensation and cyclization/oxidation | Various, including cardiovascular and antimicrobial |

Imidazole and Benzimidazole (B57391) Sulfonamide Derivatives

Imidazole Derivatives:

A versatile method for the synthesis of tri-aryl imidazole-benzene sulfonamide hybrids is the one-pot, single-step multicomponent reaction. mdpi.com This approach involves the reaction of benzil, an appropriate aldehyde, ammonium (B1175870) acetate, and a primary aromatic amine, which in this case would be a derivative of this compound bearing a primary amino group. The reaction is typically catalyzed by an ionic liquid such as diethyl ammonium hydrogen sulfate (B86663) and proceeds under reflux conditions. mdpi.com This method allows for the efficient construction of highly substituted imidazole rings.

Another strategy is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent. mdpi.com The reaction of TosMIC with an aldimine, formed from an aldehyde and a primary amine derivative of this compound, would lead to the formation of the imidazole ring.

Benzimidazole Derivatives:

The Phillips-Ladenburg benzimidazole synthesis is a classical and effective method for preparing benzimidazole derivatives. colab.wsadichemistry.com This reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. To incorporate the this compound moiety, one could start with a suitably substituted ortho-phenylenediamine and react it with a carboxylic acid derivative of the sulfonamide, or vice-versa. The condensation is often carried out at elevated temperatures. nih.gov

These imidazole and benzimidazole sulfonamide derivatives are of interest due to their potential as carbonic anhydrase inhibitors and for their broad spectrum of other biological activities. mdpi.comnih.gov

| Derivative Class | Key Reactants/Methods | General Synthetic Approach | Potential Biological Activity |

| Imidazole-Sulfonamides | Benzil, Aldehyde, Ammonium acetate, Amino-sulfonamide | One-pot multicomponent reaction | Carbonic anhydrase inhibition |

| Benzimidazole-Sulfonamides | ortho-Phenylenediamine, Carboxylic acid derivative of sulfonamide | Phillips-Ladenburg condensation | Antimicrobial, Anticancer |

Pyrimidine-Sulfonamide Hybrids

The synthesis of pyrimidine-sulfonamide hybrids can be effectively achieved through the Biginelli reaction, a one-pot multicomponent condensation. wikipedia.org This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. To incorporate the this compound scaffold, a derivative of this sulfonamide containing one of the three components would be required. For example, a sulfonamide-containing aldehyde could be reacted with a β-ketoester and urea. The reaction is usually acid-catalyzed and can be performed under conventional heating or microwave irradiation. beilstein-journals.orgnih.gov

Another established method for the synthesis of fused pyrimidine (B1678525) rings is the Gould-Jacobs reaction. wikipedia.org This reaction involves the condensation of an aniline (B41778) derivative with ethyl ethoxymethylenemalonate, followed by thermal cyclization. To apply this to the this compound scaffold, an amino-functionalized derivative of the sulfonamide would be used as the starting aniline. The resulting intermediate undergoes cyclization at high temperatures to form a 4-hydroxyquinoline, which is a fused pyrimidine system. nih.gov

Pyrimidine-sulfonamide hybrids have been explored for various biological activities, including as antimicrobial and anti-inflammatory agents. nih.gov

| Derivative Class | Key Reactions | General Synthetic Approach | Potential Biological Activity |

| Pyrimidine-Sulfonamides | Biginelli Reaction | One-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea derivative. | Antimicrobial, Anti-inflammatory |

| Fused Pyrimidine-Sulfonamides | Gould-Jacobs Reaction | Condensation of an amino-sulfonamide with ethyl ethoxymethylenemalonate followed by thermal cyclization. | Cardiotonic, various others |

Triazine-Sulfonamide Structural Motifs

The construction of triazine-sulfonamide structural motifs typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles in a temperature-dependent manner.

To synthesize a derivative of this compound, an amino-functionalized version of the sulfonamide can be reacted with cyanuric chloride. The first substitution can be carried out at a low temperature (e.g., 0-5 °C) in a suitable solvent like acetone. nih.gov The remaining chlorine atoms can then be substituted by reacting the dichlorotriazine intermediate with other amines or nucleophiles at progressively higher temperatures to create diverse structures. This step-wise substitution allows for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives.

These triazine-sulfonamide hybrids have been investigated for a range of biological activities, including as anticancer agents. nih.gov

| Derivative Class | Key Reactants | General Synthetic Approach | Potential Biological Activity |

| 1,3,5-Triazine-Sulfonamides | Cyanuric chloride, Amino-sulfonamide derivatives | Stepwise nucleophilic substitution | Anticancer |

Phthalazine (B143731) Sulfonamide Derivatives

The synthesis of phthalazine sulfonamide derivatives can be initiated from phthalic anhydride (B1165640) or a substituted phthalic acid. A common route involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. The phthalazinone can then be chlorinated using a reagent like phosphorus oxychloride to yield a chlorophthalazine. nih.gov

This chlorophthalazine is a versatile intermediate that can undergo nucleophilic substitution with an amino-functionalized this compound. The reaction is typically carried out in a suitable solvent at an elevated temperature. This approach allows for the direct coupling of the sulfonamide moiety to the phthalazine core. nih.gov

Alternatively, a phthalazin-1(2H)-imine can be synthesized and subsequently reacted with 5-methoxy-2-methylbenzene-1-sulfonyl chloride to produce di-substituted sulfonamide derivatives. nih.gov Phthalazine derivatives are known to possess a wide range of pharmacological properties, and their combination with a sulfonamide moiety is a strategy for developing new therapeutic agents. nih.gov

| Derivative Class | Key Intermediates | General Synthetic Approach | Potential Biological Activity |

| Phthalazine-Sulfonamides | Chlorophthalazine, Amino-sulfonamide | Nucleophilic substitution | Various pharmacological activities |

| Phthalazin-1(2H)-imine Sulfonamides | Phthalazin-1(2H)-imine, 5-Methoxy-2-methylbenzene-1-sulfonyl chloride | N-Sulfonylation | Anticancer, Antioxidant |

Indoline-Sulfonamide Derivatives

The synthesis of indoline-sulfonamide derivatives can be achieved through several synthetic routes. One common method involves the protection of the indoline (B122111) nitrogen, for example, with an acetyl group. The protected indoline can then undergo electrophilic substitution, such as chlorosulfonation, to introduce a sulfonyl chloride group onto the benzene ring of the indoline core. nih.gov The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) or a primary/secondary amine to form the sulfonamide. Subsequent deprotection of the indoline nitrogen can provide the final product. nih.gov

Alternatively, an appropriately substituted indole (B1671886) can be reduced to the corresponding indoline. The indoline can then be reacted with 5-methoxy-2-methylbenzene-1-sulfonyl chloride under basic conditions to form the N-sulfonylated indoline derivative.

Indoline-sulfonamide derivatives have been investigated for a variety of biological activities, including as inhibitors of cancer-related enzymes and as antiproliferative agents. nih.gov

| Derivative Class | Key Synthetic Steps | General Synthetic Approach | Potential Biological Activity |

| Indoline-5-Sulfonamides | Protection, Chlorosulfonation, Amination, Deprotection | Electrophilic substitution on a protected indoline core | Carbonic anhydrase inhibition, Antiproliferative |

| N-Sulfonylated Indolines | Indoline synthesis/sourcing, N-sulfonylation | Reaction of indoline with 5-Methoxy-2-methylbenzene-1-sulfonyl chloride | Various, including enzyme inhibition |

Rational Design Principles for Derivative Synthesis

The strategic design of novel derivatives based on the this compound scaffold is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy and specificity. A key approach in this endeavor is the integration of pharmacologically compatible moieties to modulate the compound's biological activity.

Combination of Pharmacologically Compatible Moieties

The sulfonamide group is a versatile pharmacophore, known for its presence in a wide array of therapeutic agents with diverse biological activities. nih.govmdpi.com These activities include antimicrobial, anti-inflammatory, and enzyme inhibitory properties. nih.gov The combination of the sulfonamide moiety with other pharmacologically active groups can lead to synergistic effects or novel mechanisms of action. msdvetmanual.com

A common strategy involves the coupling of the sulfonamide core with heterocyclic rings, which are prevalent in many biologically active compounds. This approach has been successfully employed in the synthesis of novel compounds with potential anticancer activity. For example, the synthesis of indazole-sulfonamide derivatives has been explored, where the indazole moiety is linked to a substituted benzene-1-sulfonyl group. mdpi.com

Furthermore, the introduction of moieties that can interact with specific enzyme active sites is a rational design principle. The sulfonamide group itself can act as an enzyme inhibitor by mimicking the structure of natural substrates and blocking the enzyme's active site. By combining this with other functional groups that can form additional interactions, the potency and selectivity of the inhibitor can be significantly improved.

The synthesis of hybrid molecules represents another promising avenue. For example, combining a sulfonamide with a molecule like trimetazidine, which has anti-ischemic properties, could result in a single compound with a multifaceted therapeutic approach. mdpi.com This strategy of molecular hybridization aims to address both the infectious and ischemic components of a disease. mdpi.com

The following table provides examples of pharmacologically compatible moieties that have been combined with sulfonamide scaffolds and their intended therapeutic applications.

| Pharmacologically Compatible Moiety | Therapeutic Target/Application | Reference |

| Indazole | MAPK1 Inhibition (Anticancer) | mdpi.com |

| Piperazine (as part of trimetazidine) | Anti-ischemic, Neuroprotective | mdpi.com |

| Pyrimidine (as in diaminopyrimidines) | Dihydrofolate Reductase Inhibition (Antibacterial) | msdvetmanual.com |

| Thiazole (B1198619) | Antibacterial | nih.gov |

| Benzimidazole | MDM2 Inhibition (Anticancer) | mdpi.com |

The rational design of this compound derivatives through the strategic combination of pharmacologically compatible moieties holds significant promise for the development of novel therapeutic agents with enhanced efficacy and targeted action.

Biological Activities and Mechanistic Investigations of Sulfonamides Featuring Methoxy and Methyl Substituents

Enzyme Inhibition Studies

The versatility of the substituted sulfonamide scaffold has been extensively explored through various enzyme inhibition studies. These investigations have revealed potent inhibitory activities against enzymes implicated in a range of physiological and pathological processes.

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govresearchgate.net Sulfonamides are the quintessential inhibitors of CAs, with the primary sulfonamide moiety coordinating to the catalytic Zn(II) ion.

A variety of benzenesulfonamides featuring methoxy (B1213986) and methyl groups have been synthesized and evaluated for their inhibitory action against several human (h) CA isoforms. For instance, a series of benzene (B151609) sulfonamides derived from 3,4-dimethoxytoluene (B46254) showed potent inhibition against cytosolic isoforms hCA I and hCA II. nih.govresearchgate.net Similarly, sulfonamidohydrazones with methoxyphenyl moieties have demonstrated highly effective inhibition of hCA II. unimi.it

The development of isoform-selective CA inhibitors is a key goal in medicinal chemistry to enhance therapeutic efficacy while minimizing side effects. monash.edu Sulfonamides with methoxy and methyl substitutions have shown varied selectivity profiles across different hCA isoforms.

Studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides revealed that substitutions can lead to isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov For example, in one series, a compound featuring a 3-methylphenyl substituent was most favorable for activity against hCA II. nih.gov Another study on hydrazonobenzensulfonamides found that the position of a methoxy group on a phenyl ring could significantly alter selectivity; shifting the methoxy group from the 4-position to the 3-position resulted in an approximately 10-fold increase in activity against the tumor-associated hCA IX and a 5-fold increase against hCA XII, coupled with a 10-fold decrease in activity against hCA II. unimi.it

The tumor-associated isoforms hCA IX and XII, which are overexpressed in many hypoxic tumors, are particularly important targets. nih.gov Click chemistry-synthesized sulfonamides have yielded compounds that are low nanomolar or subnanomolar inhibitors of hCA IX and XII, while showing only moderate potency against the cytosolic hCA I and II. nih.gov This demonstrates that appropriate structural modifications can confer significant selectivity for the cancer-related isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Sulfonamides

Dihydropteroate (B1496061) synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria and other microorganisms. nih.govemerginginvestigators.org This pathway is absent in humans, who obtain folate from their diet, making DHPS an excellent target for antimicrobial agents. emerginginvestigators.orgpatsnap.com Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of DHPS. patsnap.com They are structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.govpatsnap.com

The mechanism involves the sulfonamide molecule binding to the pABA active site on the DHPS enzyme. patsnap.com This binding prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), a necessary step for the synthesis of 7,8-dihydropteroate, a precursor to folic acid. nih.gov By blocking this essential pathway, sulfonamides deplete the cellular folate levels in bacteria, thereby halting their growth and replication. nih.gov This bacteriostatic action is the foundation of the clinical use of sulfa drugs in treating a wide range of bacterial infections. nih.govnih.gov

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govfrontiersin.org There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov

The sulfonamide moiety is a characteristic structural feature of a class of selective COX-2 inhibitors known as coxibs. nih.govrsc.org This group is thought to bind to a secondary pocket (the side pocket) present in the COX-2 active site but not readily accessible in COX-1, thereby conferring selectivity. rsc.org Studies on propanamide-sulfonamide conjugates have shown that these hybrid molecules can exhibit significant COX-2 inhibition. frontiersin.org For instance, a naproxen-sulfamethoxazole conjugate demonstrated 75.4% inhibition of COX-2 at a 10 µM concentration. frontiersin.org The development of sulfonamide-based compounds continues to be a promising strategy for creating potent and selective anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. frontiersin.org

Table 2: Cyclooxygenase Inhibition by Representative Sulfonamide Derivatives

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators. nih.gov Inhibition of LOX is therefore a valuable strategy for developing anti-inflammatory drugs. nih.gov Several studies have investigated sulfonamide derivatives as LOX inhibitors. nih.gov For example, a series of 4-(toluene-4-sulfonylamino)-benzoic acids, synthesized from p-amino benzoic acid, were evaluated for lipoxygenase inhibition. nih.gov Some of these compounds showed good inhibitory activities, with IC50 values ranging from 15.8 ± 0.57 to 91.7 ± 0.61 µM, indicating that the sulfonamide scaffold can be effectively utilized to target this enzyme class. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Various sulfonamide derivatives have been shown to inhibit both AChE and BChE.

A series of benzene sulfonamides demonstrated highly potent inhibition of AChE, with Ki values in the range of 28.11 ± 4.55 nM to 145.52 ± 28.68 nM. nih.govresearchgate.net Other studies have focused on developing selective BChE inhibitors, as BChE levels increase in the later stages of Alzheimer's disease. nih.gov For instance, a series of sulfonamide-based carbamates were found to be strong preferential inhibitors of BChE, with some compounds showing IC50 values as low as 4.33 µM, which was ninefold more effective than the standard drug rivastigmine. mdpi.com Sulfonamide chalcones have also been reported to exhibit moderate, mixed-type inhibition of both AChE and BChE, with IC50 values ranging from 56.1 to 95.8 μM for AChE and 19.5 to 79.0 μM for BChE. nih.gov

Table 3: Cholinesterase Inhibition by Representative Sulfonamide Derivatives

Alpha-Amylase and Alpha-Glucosidase Inhibition

The inhibition of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion, is a key strategy in managing hyperglycemia. Research into sulfonamide derivatives has revealed their potential as inhibitors of these enzymes. A study on a series of novel sulfonamide hydrazones demonstrated that some compounds exhibited notable inhibitory activity against both α-glucosidase and α-amylase. dergipark.org.tristanbul.edu.tr Specifically, compounds featuring a bulky substituent on a cyclohexane (B81311) ring showed enhanced antidiabetic activity, with the most active analogue being twice as potent as the reference drug, acarbose (B1664774), against α-glucosidase. dergipark.org.tristanbul.edu.tr

Another investigation into cyclic sulfonamides with an N-arylacetamide group identified potent inhibitors of both enzymes. mdpi.com Compounds with chloro, bromo, and methyl substituents showed significant α-glucosidase inhibition, with IC₅₀ values ranging from 25.88 to 46.25 μM, surpassing the efficacy of acarbose (IC₅₀ = 58.8 μM). mdpi.com Similarly, derivatives with chloro, bromo, and nitro groups were potent α-amylase inhibitors, with IC₅₀ values between 7.52 and 15.06 μM, again proving more effective than acarbose (IC₅₀ = 17.0 μM). mdpi.com Furthermore, a separate series of new sulfonamide derivatives linked to heterocyclic rings also displayed excellent inhibitory potential against α-glucosidase, with four compounds showing IC₅₀ values of 19.39, 25.12, 25.57, and 22.02 μM, respectively. rsc.orgresearchgate.net These findings underscore the therapeutic potential of sulfonamide derivatives in the context of diabetes mellitus by modulating carbohydrate metabolism. rsc.orgresearchgate.net

Table 1: Inhibitory Activity of Sulfonamide Derivatives against α-Amylase and α-Glucosidase

| Compound Series | Enzyme | IC₅₀ Range (μM) | Reference Compound | Reference IC₅₀ (μM) |

|---|---|---|---|---|

| Cyclic Sulfonamides (N-arylacetamides) | α-Glucosidase | 25.88 – 46.25 | Acarbose | 58.8 |

| Cyclic Sulfonamides (N-arylacetamides) | α-Amylase | 7.52 – 15.06 | Acarbose | 17.0 |

Acetolactate Synthase (ALS) Inhibition

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids such as leucine (B10760876), isoleucine, and valine in plants, fungi, and bacteria. nih.govucanr.edu This pathway is absent in humans, making ALS an attractive target for herbicides and antimicrobial agents. Several classes of herbicides, including sulfonylureas and triazolopyrimidines, function by inhibiting ALS. nih.govucanr.edu

Research has shown that triazolopyrimidine-sulfonamide compounds possess broad-spectrum antifungal activity by targeting ALS. nih.gov Chemogenomic profiling in Saccharomyces cerevisiae identified ALS (Ilv2p) as the probable target for this class of compounds. This was further supported by the fact that mutations in the catalytic subunit of ALS conferred resistance to these sulfonamides. nih.gov It has been suggested that ALS-inhibiting herbicides bind to the regulatory site of the enzyme, competing with the natural feedback inhibitors like leucine and valine. nih.gov Structural-based analysis and toxicophoric modeling of sulfonamide derivatives have been employed to understand the interactions with the enzyme's binding site, aiming to validate their herbicidal potential. researchgate.net

Broader In Vitro Pharmacological Evaluation

Sulfonamides have a long-standing history as antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria. nih.govsci-hub.se This inhibition disrupts the production of nucleic acids, leading to a broad-spectrum bacteriostatic effect against both Gram-positive and Gram-negative bacteria. nih.govsci-hub.se

Recent studies continue to explore novel sulfonamide derivatives for enhanced antimicrobial properties. For instance, a series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety was synthesized and evaluated against pathogenic microbes causing urinary tract infections. nih.gov One compound, a sulfamethazine (B1682506) derivative, demonstrated the highest efficacy against E. coli and C. albicans, with Minimum Inhibitory Concentration (MIC) values of 7.812 and 31.125 µg/mL, respectively. nih.gov This compound also showed significant antibiofilm activity. nih.gov The presence of specific substituents, such as a methyl group instead of a methoxy group, has been shown to increase antifungal and antibacterial activity against a range of pathogens including E. coli, S. aureus, E. faecalis, P. aeruginosa, and C. albicans. turkjps.org Furthermore, sulfonyl hydrazones have also been recognized for their significant antimicrobial and antifungal properties. mdpi.com

The anti-inflammatory potential of sulfonamide derivatives has been an active area of research. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). A study on thiazolidinone derivatives of benzenesulfonamide (B165840) identified several compounds with significant selective inhibitory activity against COX-2. benthamdirect.comnih.gov The structure-activity relationship suggested that a 4-hydroxy group on the phenyl ring enhanced COX-2 selectivity. benthamdirect.comnih.gov

In another study, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine demonstrated potent anti-inflammatory activity in a carrageenan-induced rat paw edema model, surpassing the standard drug indomethacin. mdpi.comnih.govresearchgate.net The mechanism of action for these compounds involved the significant reduction of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6), C-reactive protein (CRP), and oxidative stress markers. mdpi.comnih.gov These derivatives also reduced the levels of both COX-1 and COX-2, highlighting their comprehensive anti-inflammatory profile. mdpi.comresearchgate.net

Table 2: Anti-inflammatory Activity of Benzenesulfonamide Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Maximum Inhibition (%) at 4th Hour | Standard (Indomethacin) Inhibition (%) |

|---|---|---|---|

| Compound 1 | 200 | 96.31 | 57.66 |

| Compound 2 | 200 | 72.08 | 57.66 |

The sulfonamide moiety is a recognized pharmacophore in the design of anticancer agents, with derivatives showing promise against various human cancer cell lines. nih.govnih.gov Studies have demonstrated the cytotoxic effects of sulfonamides against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. mdpi.com

One investigation revealed that certain novel sulfonamide derivatives exhibited potent cytotoxicity, with one compound showing IC₅₀ values of 3.33 μM against HepG2 and 4.31 μM against MCF-7. acs.org These compounds were also found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, and induce apoptosis in cancer cells. acs.org Another study on arylsulfonamide derivatives inspired by natural products identified a compound with a carbazole (B46965) moiety that showed high inhibitory activity against HepG2 cells, with an IC₅₀ value of 3.55 ± 0.63 μg/mL. mdpi.com Similarly, other sulfonamide derivatives have shown significant cytotoxic activity against MCF-7 and HepG2 cell lines, with IC₅₀ values as low as 0.15 μM and 0.09 μM, respectively, for one compound. mdpi.com These findings highlight the potential of sulfonamide-based compounds as scaffolds for the development of new anticancer therapies. nih.govnih.govmdpi.com

Table 3: Cytotoxic Activity (IC₅₀) of Selected Sulfonamide Derivatives Against Cancer Cell Lines

| Compound Series | HepG2 (μM) | MCF-7 (μM) | A549 (μM) |

|---|---|---|---|

| Novel Sulfonamides | 3.33 | 4.31 | Not specified |

| Arylsulfonamides (Carbazole moiety) | 3.55 (µg/mL) | Not specified | Not specified |

Beyond the inhibition of digestive enzymes, sulfonamide derivatives have been investigated for other antidiabetic mechanisms. The sulfonamide scaffold is a key feature of sulfonylureas, a class of drugs used to treat type 2 diabetes by stimulating insulin (B600854) secretion from pancreatic β-cells.

Research has focused on developing novel sulfonamide derivatives with multifaceted antidiabetic properties. rsc.org A series of newly synthesized sulfonamides demonstrated significant glucose uptake activity in addition to their enzyme inhibitory effects. rsc.orgresearchgate.net Three compounds from this series exhibited potent glucose uptake with EC₅₀ values of 1.29, 21.38, and 19.03 μM, proving to be 1.62- to 27-fold more potent than the reference compound, berberine. rsc.orgresearchgate.net The development of such multi-target agents is a promising strategy in the search for new and effective treatments for diabetes mellitus. dergipark.org.tristanbul.edu.tr

Insufficient Data Available for "5-Methoxy-2-methylbenzene-1-sulfonamide" to Generate Requested Article

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the antimalarial, antiviral, and resistance modification mechanisms of the chemical compound This compound . Consequently, it is not possible to generate the detailed and evidence-based article as per the requested outline and instructions.

The performed searches aimed to identify studies detailing the biological activities of this specific sulfonamide derivative. However, the search results did not yield any publications with in vitro or in vivo data, mechanistic investigations, or detailed research findings directly pertaining to "this compound" in the context of:

Antimalarial and Antiviral Potential: No studies were found that evaluated the efficacy of this compound against any malarial parasites, such as Plasmodium falciparum, or specific viruses. Therefore, no data tables on its activity spectrum or potency could be compiled.

Resistance Modification Mechanisms: The literature search did not uncover any research on the role of "this compound" in modifying or overcoming drug resistance in pathogens.

While the broader class of sulfonamides has been investigated for various therapeutic properties, the specific substitutions of a methoxy group at the 5-position and a methyl group at the 2-position of the benzene sulfonamide core in this particular compound have not been the subject of published research in the requested areas. Therefore, any attempt to generate the requested article would fall outside the strict constraints of focusing solely on "this compound" and would involve speculation, which is contrary to the requirement for scientifically accurate and evidence-based content.

Until specific research on the biological activities of "this compound" is published, the generation of a detailed article as outlined is not feasible.

Structure Activity Relationship Sar Investigations of 5 Methoxy 2 Methylbenzene 1 Sulfonamide Derivatives

Influence of Methoxy (B1213986) Group Position and Number on Biological Activity

The position and number of methoxy (-OCH₃) groups on the benzene (B151609) ring are critical determinants of a molecule's biological profile, primarily by altering its electronic properties and ability to form hydrogen bonds.

Research on related methoxy-substituted sulfonamides provides valuable insights. For instance, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of the 12-lipoxygenase enzyme highlight the importance of the methoxy group's placement. In this series, the methoxy group, along with a vicinal hydroxyl group, was found to be crucial for potent inhibitory activity. nih.gov This suggests that the specific location of the methoxy group on the 5-Methoxy-2-methylbenzene-1-sulfonamide scaffold is likely vital for interaction with biological targets, potentially by orienting the molecule correctly within a binding site or by participating in key hydrogen bond interactions.

The presence of multiple methoxy groups can further modulate activity. In a series of benzimidazole (B57391) derivatives, compounds bearing a variable number of methoxy and/or hydroxy groups were evaluated for antiproliferative and antioxidant activity. nih.gov The results indicated that the number and position of these groups significantly influenced the biological outcomes. For example, a derivative with three methoxy groups on a phenyl ring attached to a benzimidazole core showed prominent free-radical scavenging activity. researchgate.net This implies that adding further methoxy groups to the this compound ring could enhance certain biological activities, although it may also impact properties like solubility and metabolism.

| Compound/Scaffold | Key Methoxy Group Feature | Observed Effect on Activity | Reference |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 3-methoxy group adjacent to a 2-hydroxy group | Essential for potent and selective 12-lipoxygenase inhibition. | nih.gov |

| Benzimidazole-2-(3,4,5-trimethoxyphenyl) derivative | Three methoxy groups on the phenyl ring | Prominent antioxidant and free-radical scavenging activity. | researchgate.net |

Impact of Methyl Group Substitution on Activity

The methyl (-CH₃) group at the C-2 position of the parent scaffold primarily influences the molecule's lipophilicity and steric profile. Changes in the position or substitution of this group can significantly affect how the molecule interacts with its biological target.

In studies of N-(aroyl)-2-methylbenzenesulfonamides, the ortho-methyl group was shown to enforce a specific conformation of the molecule. nih.govnih.gov This steric influence can be beneficial if it locks the molecule into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme. Conversely, if the methyl group causes steric hindrance, it can prevent optimal binding and reduce activity.

The replacement of a methoxy group with a methyl group has been shown to improve activity in some contexts. In a series of inhibitors for the Keap1-Nrf2 protein-protein interaction, replacing methoxy groups with methyl substituents on a benzenesulfonamide (B165840) derivative resulted in a two-fold improvement in inhibitory activity (IC₅₀ improved from 0.91 µM to 0.45 µM). researchgate.net This suggests that the increased lipophilicity and altered electronic nature of the methyl group compared to the methoxy group can be favorable for certain biological targets.

| Compound Series | Methyl Group Feature | Observed Effect on Activity | Reference |

| N-(aroyl)-2-methylbenzenesulfonamides | ortho-methyl group | Influences molecular conformation, which can affect binding. | nih.govnih.gov |

| Keap1-Nrf2 PPI Inhibitors | Replacement of methoxy with methyl group | Resulted in a 2-fold improvement in activity. | researchgate.net |

Role of Substituents on the Sulfonamide Nitrogen (N-substitution)

Modification of the sulfonamide nitrogen (N¹) is one of the most common strategies in the design of sulfonamide-based drugs. The nature of the substituent at this position can drastically alter the compound's acidity (pKa), solubility, and ability to interact with target proteins.

Introducing substituents on the nitrogen atom is a well-established method for modulating biological activity. The synthesis of various N-substituted sulfonamides, including derivatives of 2-methylbenzenesulfonamide and p-methoxy benzene sulphonyl chloride, has been widely reported. nih.govnih.govuobabylon.edu.iq For instance, reacting p-methoxy benzene sulphonyl chloride with various primary amines and amino acids yielded derivatives with potent antibacterial properties. uobabylon.edu.iq

The size and nature of the N-substituent are critical. In a series of PI3K/mTOR dual inhibitors, N-alkyl amides of moderate volume (such as isopropyl and cyclopropyl) showed ideal inhibitory activity, whereas groups that were too small or too large led to poor activity. nih.gov This highlights the presence of a well-defined binding pocket around the sulfonamide nitrogen in the target enzyme. Aromatic or heterocyclic rings are frequently introduced at the N¹ position, often leading to highly potent derivatives.

Electronic Properties (Electron-Withdrawing vs. Electron-Donating Groups) and their Effect on Activity

The antibacterial activity of sulfonamides is also influenced by electronic factors. Increased antibacterial activity has been observed upon substitution with EWGs like a nitro group. researchgate.net Therefore, replacing the methoxy or methyl groups in the this compound scaffold with EWGs could be a viable strategy to enhance certain biological activities, depending on the specific therapeutic target.

Spatial and Stereochemical Factors

The three-dimensional arrangement of atoms (stereochemistry) is a critical factor in drug-receptor interactions, as biological targets are chiral environments. bldpharm.com For derivatives of this compound that contain chiral centers, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities.

A study on the stereoisomers of N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide demonstrated the profound impact of stereochemistry. The four possible stereoisomers were synthesized and tested, revealing that the N-[(R)-2,3-epoxypropyl]-N-[(R)-α-methylbenzyl]benzenesulfonamide isomer was the most biologically active. oup.com The study concluded that the stereochemistry at the α-methylbenzyl position was more critical for activity than that of the epoxypropyl group. oup.com This underscores the principle that even subtle changes in the 3D orientation of a substituent can dramatically alter binding affinity.

| Compound | Stereochemical Feature | Finding | Reference |

| N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide | Four distinct stereoisomers | The (R,R) isomer was the most active, with the stereocenter on the benzyl (B1604629) group being more influential than the one on the epoxypropyl group. | oup.com |

Contribution of Attached Heterocyclic Moieties to Specific Activities

Attaching heterocyclic rings to the sulfonamide core, typically at the N¹-position, is a highly effective and widely used strategy in drug design to enhance potency and selectivity. nist.gov These heterocyclic moieties can form additional interactions, such as hydrogen bonds, π-π stacking, or hydrophobic interactions, with the target protein, thereby increasing binding affinity.

The nature of the attached heterocycle dictates the resulting biological activity. For instance, the incorporation of a thiazole (B1198619) ring into sulfonamides has led to compounds with a broad range of activities, including potent enzyme inhibition. researchgate.net A study on N-(thiazol-2-yl) benzene sulfonamide derivatives demonstrated their potential biological applications. researchgate.net Similarly, the synthesis of 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide illustrates the combination of the core scaffold with a pyrimidine (B1678525) ring, a common heterocycle in medicinal chemistry known to interact with various biological targets.

Five-membered heterocyclic sulfonamides, in particular, have been shown to be highly effective as carbonic anhydrase inhibitors, often more so than their six-membered ring counterparts. nih.gov The choice of the heterocycle is therefore a critical design element for tailoring the activity of this compound derivatives toward specific therapeutic targets.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the molecular properties of 5-Methoxy-2-methylbenzene-1-sulfonamide, offering a detailed understanding of its electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are applied to determine its optimized molecular geometry. nih.govresearchgate.net This process predicts bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Furthermore, DFT is utilized to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C also serve as a valuable tool for structural elucidation and validation of experimental findings. epstem.net

| Computational Parameter | Typical Application for this compound | Insight Gained |

|---|---|---|

| Geometry Optimization | Prediction of bond lengths, bond angles, and dihedral angles. | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Calculation of theoretical IR and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. nih.gov |

| NMR Chemical Shifts | Prediction of 1H and 13C NMR spectra. | Helps in assigning signals in experimental NMR spectra. epstem.net |

| Total Energy | Calculation of the molecule's ground state energy. | Allows for the comparison of conformational stability. nih.gov |

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. nih.gov An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are prone to electrophilic and nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map typically reveals negative potential (colored in reds and yellows) around the electronegative oxygen atoms of the sulfonamide and methoxy (B1213986) groups, as well as the nitrogen atom. researchgate.net These regions represent likely sites for electrophilic attack. Conversely, positive potential (colored in blue) is generally located around the hydrogen atoms, particularly the amine hydrogens of the sulfonamide group, indicating sites susceptible to nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO is typically localized on the methoxy-substituted benzene (B151609) ring, while the LUMO is distributed over the sulfonamide group and the aromatic ring. This distribution helps in understanding charge transfer interactions within the molecule. researchgate.net

| Parameter | Significance | Typical Finding for Sulfonamides |

|---|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating ability. | -5 to -7 eV |

| ELUMO (Energy of LUMO) | Represents the electron-accepting ability. | -1 to -2 eV |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. nih.gov | 4 to 5 eV |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.netias.ac.in This method identifies critical points in the electron density, such as bond critical points (BCPs), which provide information about the nature and strength of chemical bonds. ias.ac.in For this compound, AIM analysis can quantify the covalent and electrostatic character of the S-O, S-N, and S-C bonds.

Other topological analyses like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide insights into electron localization in the molecular space. These methods help to visualize regions of high electron density, corresponding to chemical bonds and lone pairs, offering a detailed picture of the molecule's electronic structure. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govanalis.com.my The surface is generated based on the electron distribution of the molecule in the crystal, and different properties can be mapped onto it. A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.govmdpi.com

For a molecule like this compound, this analysis can reveal the prevalence of hydrogen bonds (e.g., N-H···O), as well as other weaker interactions like H···H, C···H/H···C, and O···H/H···O contacts, which collectively stabilize the crystal structure. nih.govanalis.com.my

Molecular Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme, to form a stable complex. nih.gov This method is crucial for understanding the structural basis of ligand-enzyme interactions and is widely used in drug design.

Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs). nih.gov Molecular docking studies of this compound with various CA isoforms (e.g., hCA II, hCA IX) can elucidate its binding mode. researchgate.netunimi.it Typically, the sulfonamide group coordinates to the catalytic zinc ion in the enzyme's active site, while the benzene ring and its substituents form additional hydrogen bonds and van der Waals interactions with nearby amino acid residues, such as threonine and histidine. nih.govnih.gov These interactions are critical for the inhibitory activity of the compound. Docking studies can also be applied to other potential enzyme targets like lactate (B86563) dehydrogenase to explore broader biological activities. nih.gov

| Enzyme Target | Key Interacting Residues (Typical) | Primary Interaction Type |

|---|---|---|

| Carbonic Anhydrase II (hCA II) | Zn2+, His94, His96, His119, Thr199, Thr200 | Coordination with Zn2+ via the sulfonamide group; Hydrogen bonding. nih.govnih.gov |

| Carbonic Anhydrase IX (hCA IX) | Zn2+, Gln92, His94, Val131, Leu198, Thr200 | Coordination with Zn2+; Hydrogen bonding and hydrophobic interactions. nih.gov |

| Lactate Dehydrogenase (LDHA) | Arg105, Asn136, His192 | Hydrogen bonding and hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models can be developed to predict the activity of new, untested compounds.

For a class of compounds like aromatic sulfonamides, QSAR models are typically built using a training set of molecules with known biological activities. Various molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated. These descriptors can be categorized into several types:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum chemical methods. nih.gov

Steric Descriptors: These describe the size and shape of the molecule and include parameters such as molecular weight, molecular volume, surface area, and specific steric indices like those developed by Taft.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross biological membranes. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular branching, connectivity, and shape. Examples include the Wiener index and Kier & Hall's molecular connectivity indices. nih.gov

Once a diverse set of descriptors is calculated for a series of sulfonamides, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. nih.gov The goal is to generate a statistically significant equation that can reliably predict the biological activity of compounds like this compound based on its calculated descriptors.

An illustrative QSAR model for a hypothetical series of sulfonamide derivatives might look like:

pIC50 = β0 + β1(logP) + β2(LUMO) + β3(MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), logP represents hydrophobicity, LUMO represents the energy of the lowest unoccupied molecular orbital (an electronic parameter), and MR is the molar refractivity (a steric parameter). The coefficients (β) are determined by the regression analysis.

The predictive power of the QSAR model is then validated using both internal and external validation techniques to ensure its robustness and applicability to new compounds.

Table 1: Illustrative Physicochemical Descriptors for a Hypothetical Series of Benzenesulfonamide (B165840) Derivatives for QSAR Analysis

| Compound | pIC50 | LogP | LUMO (eV) | Molar Refractivity (cm³/mol) |

|---|---|---|---|---|

| Derivative 1 | 6.2 | 2.1 | -1.5 | 55.4 |

| Derivative 2 | 6.8 | 2.5 | -1.7 | 60.1 |

| Derivative 3 | 5.9 | 1.8 | -1.3 | 52.3 |

| This compound (Predicted) | 6.5 | 2.3 | -1.6 | 58.2 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values for this compound, as specific QSAR studies on this compound are not publicly available.

In Silico ADMET Prediction Analysis Methodologies

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction models offer a rapid and cost-effective way to evaluate these properties early on. nih.gov A variety of computational tools and software are available for this purpose, including ADMET Predictor®, admetSAR, and pkCSM. simulations-plus.comecust.edu.cn

For this compound, a typical in silico ADMET analysis would involve the prediction of a range of parameters:

Absorption: This includes predictions for human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for intestinal absorption), and oral bioavailability. Models for these predictions are often based on physicochemical properties like logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

Distribution: Key parameters include plasma protein binding (PPB), which affects the free concentration of the drug, and blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of a vast number of drugs.

Excretion: Predictions in this category can include the likelihood of renal clearance.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition).

These predictions are typically generated using QSAR models or machine learning algorithms that have been trained on large datasets of compounds with known ADMET properties. computabio.com The output of such an analysis provides a comprehensive profile of the compound's likely pharmacokinetic and safety characteristics.

Table 2: Illustrative In Silico ADMET Prediction for this compound

| ADMET Property | Predicted Value/Classification |

|---|---|

| Absorption | |

| Human Intestinal Absorption | Good |

| Caco-2 Permeability (log Papp) | Moderate |

| Oral Bioavailability (%) | > 80% |

| Distribution | |

| Plasma Protein Binding (%) | High (>90%) |

| Blood-Brain Barrier (BBB) Penetration | Low |

| Metabolism | |

| CYP2D6 Substrate | Yes |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Clearance | Moderate |

| Toxicity | |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

Disclaimer: The data in this table is for illustrative purposes only and represents a hypothetical ADMET profile for this compound based on general predictions for similar chemical structures. Specific in silico ADMET studies on this compound are not publicly available.

Applications and Future Research Directions

Role as Chemical Intermediates and Synthons in Organic Synthesis

The utility of substituted benzene (B151609) sulfonamides as foundational materials in the construction of more complex molecules is well-established in medicinal chemistry. These compounds serve as crucial intermediates, or synthons, providing a reliable scaffold upon which intricate molecular architectures can be built. For instance, a structurally related compound, 5-Acetonyl-2-methoxybenzene sulfonamide, is a known intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. chemicalbook.compharmaffiliates.com The synthesis process often involves multi-step reactions, such as etherification, sulfonyl chloride formation, amination, and esterification to yield the desired intermediates. researchgate.net Methods have been developed to synthesize these intermediates, for example, starting from methyl salicylate (B1505791) and proceeding through etherification with dimethyl sulfate (B86663), sulfonation using chlorosulfonic acid, and subsequent amination. google.com The strategic placement of the methoxy (B1213986) and methyl groups on the benzene ring influences the reactivity and regioselectivity of subsequent chemical transformations, making these compounds valuable tools for synthetic chemists.

Significance in Pharmaceutical Development and Drug Discovery Programs

The sulfonamide moiety is a privileged structure in drug discovery, consistently found in a diverse array of pharmaceuticals. mdpi.com Its significance stems from its ability to act as a bioisostere for the carboxylic acid group, a substitution that can circumvent limitations such as metabolic instability, toxicity, and poor passive diffusion across biological membranes. mdpi.com Consequently, sulfonamide-based compounds have been successfully developed for a wide range of therapeutic applications. The incorporation of the sulfonamide functional group is a key strategy in developing new antimicrobial and anticancer drugs, with ongoing research focused on optimizing structures to enhance potency and minimize side effects. The general class of sulfonamides is known for a broad spectrum of pharmacological activities, including diuretic, hypoglycemic, and anti-inflammatory effects. nih.gov

Utility as Research Tools in Biochemical Assays and Enzyme Kinetics

Substituted sulfonamides are frequently employed as research tools to probe biological systems and elucidate the mechanisms of enzyme function. Their ability to inhibit specific enzymes by mimicking the structure of natural substrates allows them to block active sites, thereby disrupting biochemical pathways. This inhibitory action is central to their use in biochemical assays. For example, sulfonamide derivatives are utilized in enzyme inhibition studies to measure their potency, often expressed as an IC₅₀ value, against targets like carbonic anhydrase. These investigations provide valuable insights into enzyme kinetics and structure-activity relationships (SAR), guiding the design of more effective and selective inhibitors.

Potential for Development of Novel Therapeutic Agents

The inherent biological activity of the sulfonamide scaffold makes it a fertile ground for the development of new therapeutic agents. Research has demonstrated that compounds within this class possess potential antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com A key area of investigation involves the development of sulfonamide derivatives as inhibitors of Mycobacterium tuberculosis. Studies have shown that certain sulfonamides can inhibit fumarate (B1241708) hydratase, a critical enzyme in the citric acid cycle of this bacterium, with significant in vitro inhibition of its growth. Furthermore, research into similar compounds has revealed promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins (B1171923) involved in pain and inflammation signaling.

Table 1: Investigated Therapeutic Targets for Sulfonamide Derivatives

| Therapeutic Area | Molecular Target | Potential Application | Reference(s) |

|---|---|---|---|

| Infectious Disease | Fumarate Hydratase (M. tuberculosis) | Antitubercular Agents | |

| Infectious Disease | Dihydropteroate (B1496061) Synthetase | Antibacterial Agents | nih.gov |

| Pain Management | Sodium Channel NaV1.7 | Analgesics | |

| Inflammation | Cyclooxygenase (COX) Enzymes | Anti-inflammatory Agents |

| Oncology | Mitogen-activated protein kinase 1 (MAPK1) | Anticancer Agents | mdpi.com |

Strategies for Combating Antimicrobial Resistance

Sulfonamides were among the first classes of synthetic antimicrobial drugs and continue to be relevant in an era of growing antibiotic resistance. nih.gov Their primary mechanism of antibacterial action is the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov As bacteria evolve and develop resistance to existing drugs, one key strategy is the design and synthesis of novel sulfonamide derivatives. Researchers are actively creating and evaluating new compounds against various pathogens, including Gram-positive and Gram-negative bacteria. nih.gov Studies have demonstrated that novel sulfonamide-based molecules can exhibit significant activity against challenging strains, such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address the urgent threat of antimicrobial resistance. nih.gov

Exploration of New Pharmacological Targets

The versatility of the sulfonamide scaffold allows for its application beyond traditional targets. Current research is exploring its potential to modulate a variety of other pharmacological targets. For instance, some sulfonamides have been identified as selective inhibitors of sodium channels like NaV1.7, which is implicated in pain signaling pathways, suggesting a potential role in pain management. In the field of oncology, molecular docking studies have suggested a strong affinity of certain indazole-sulfonamide hybrids for mitogen-activated protein kinase 1 (MAPK1), indicating their potential as novel cancer treatments. mdpi.com This expansion into new therapeutic areas underscores the enduring importance of sulfonamide chemistry in the future of drug discovery.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 5-Acetonyl-2-methoxybenzene sulfonamide |

| 5-Methoxy-2-methylbenzene-1-sulfonamide |

| Methyl salicylate |

| Sulfonamide |

Q & A

Q. What are the standard synthetic routes for 5-Methoxy-2-methylbenzene-1-sulfonamide?

- Methodological Answer : A common approach involves sulfonation of 2-methyl-5-methoxybenzene using chlorosulfonic acid to generate the intermediate sulfonyl chloride, followed by reaction with ammonia or methylamine to form the sulfonamide group. Optimization of reaction conditions (e.g., temperature control at 0–5°C during sulfonation) is critical to minimize side products like sulfonic acids. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (~δ 3.8 ppm in 1H NMR) and methyl group signals (δ ~2.4 ppm for CH3 adjacent to sulfonamide). Aromatic protons show splitting patterns indicative of substitution positions.

- X-ray crystallography : Resolves 3D conformation, confirming the sulfonamide group’s geometry and hydrogen-bonding interactions.

- IR spectroscopy : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide moiety .

Q. What are the typical reactivity patterns of the sulfonamide group in this compound?